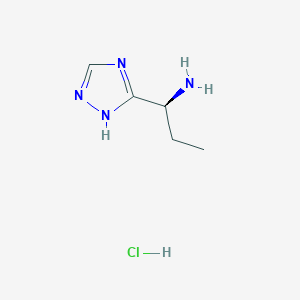

(1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride is a chemical compound commonly known as Triazole. It is a heterocyclic organic compound that contains three nitrogen atoms in its ring structure. Triazole is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

Microwave-Assisted Synthesis

The 1,2,4-triazole scaffold, a part of the chemical structure of interest, is notable in medicinal and agricultural chemistry for its utility as a building block in synthesizing diverse compounds. A study by Tan, Lim, and Dolzhenko (2017) introduced a microwave-assisted method for synthesizing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, highlighting the efficiency of this approach in organic synthesis and the potential for developing pharmacologically active triazole derivatives Microwave-assisted synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides from succinimides.

Hexadentate Ligand Synthesis

Liu, Wong, Rettig, and Orvig (1993) explored the synthesis and characterization of N3O3 amine phenols as hexadentate ligands for Group 13 metal ions. Their work underscores the compound's relevance in coordination chemistry and its potential applications in catalysis and material science Hexadentate N3O3 amine phenol ligands for Group 13 metal ions: evidence for intrastrand and interstrand hydrogen-bonds in polydentate tripodal amine phenols.

Antimicrobial Activities

Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, indicating the compound's importance in developing new antimicrobials Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.

Corrosion Inhibition

Chaitra, Mohana, and Tandon (2015) investigated triazole Schiff bases as corrosion inhibitors on mild steel in acid media. This study highlights the application of triazole derivatives in industrial maintenance, demonstrating their effectiveness in protecting metals from corrosion Thermodynamic, electrochemical and quantum chemical evaluation of some triazole Schiff bases as mild steel corrosion inhibitors in acid media.

Drug Delivery Systems

Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, and Shahriari (2018) developed new pH- and thermo-responsive chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for controlled drug delivery. This research indicates the potential of triazole-containing compounds in creating smart materials for targeted drug release Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine: Swelling and drug delivery.

properties

IUPAC Name |

(1S)-1-(1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c1-2-4(6)5-7-3-8-9-5;/h3-4H,2,6H2,1H3,(H,7,8,9);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLPUTKVFHFHFH-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=NN1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=NC=NN1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate](/img/structure/B2398882.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2398883.png)

![[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2398885.png)

![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2398888.png)

![6-(4-benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2398902.png)